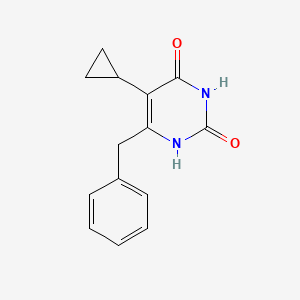![molecular formula C14H7FN2O B11787019 2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile CAS No. 1706443-02-8](/img/structure/B11787019.png)
2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile is a chemical compound with the molecular formula C14H7FN2O. It is a member of the oxazole family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-fluoroaniline with a suitable benzo[d]oxazole precursor in the presence of a dehydrating agent . The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)benzo[d]oxazole-5-carbonitrile: Similar in structure but with a different position of the fluorine atom.
2-(3-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde: Contains an aldehyde group instead of a nitrile group.
Uniqueness
2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile is unique due to its specific substitution pattern and the presence of the nitrile group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1706443-02-8 |
|---|---|
Molecular Formula |
C14H7FN2O |
Molecular Weight |
238.22 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-1,3-benzoxazole-5-carbonitrile |
InChI |
InChI=1S/C14H7FN2O/c15-11-3-1-2-10(7-11)14-17-12-6-9(8-16)4-5-13(12)18-14/h1-7H |
InChI Key |
SZHKHEVOCHFODY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


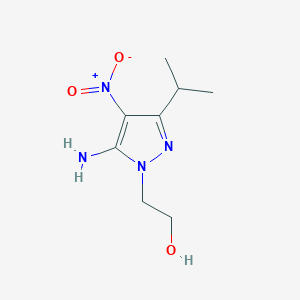
![2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11786937.png)
![2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole](/img/structure/B11786945.png)
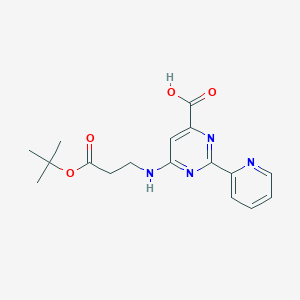
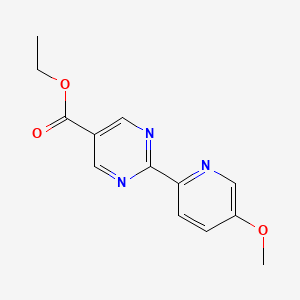



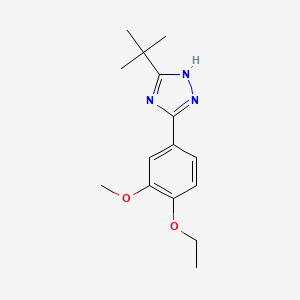
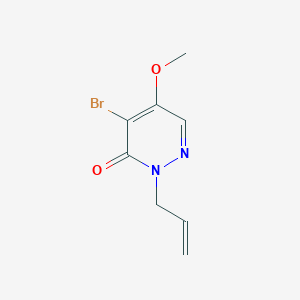
![tert-Butyl (2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B11786967.png)
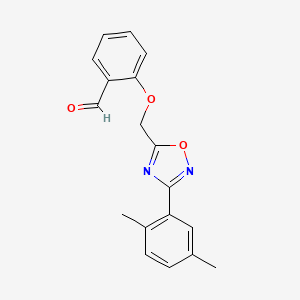
![1-(3-Fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11786992.png)
